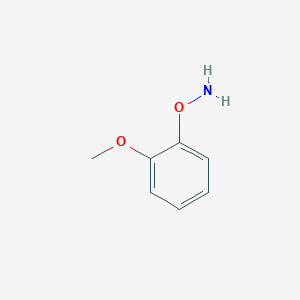

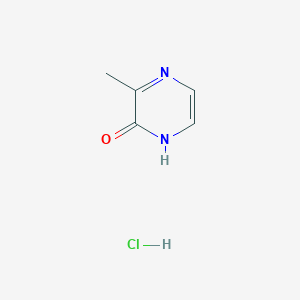

![molecular formula C14H15ClN4O B1454921 [3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride CAS No. 1158549-80-4](/img/structure/B1454921.png)

[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride

描述

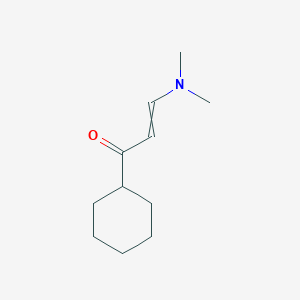

“[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride” is a chemical compound with the molecular formula C14H15ClN4O . It is produced by Fluorochem Ltd .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a five-membered ring containing three consecutive nitrogen atoms . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .Chemical Reactions Analysis

Benzotriazole derivatives are known to be biologically active . They are often used as bioisosteric replacements of some triazolic systems . Fusion of benzotriazole with quinolones has been reported to modify their drug mode of action .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives vary. For example, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) has a melting point of 80-86 °C, a vapor pressure of 4,6·10−5 Pa (20 °C) and a water solubility of 0,17±0,07 μg·l−1 (25 °C) . The octanol-water partition coefficient (log KOW) is 7,93 .科学研究应用

UV Stabilizers in Manufacturing

Benzotriazole compounds, including the one , are often used as UV stabilizers due to their absorption properties in the near UV range (200–400 nm) . They are used in the technology for manufacturing plastics, protective coatings, and cosmetics, to protect against the destructive influence of UV radiation .

Degradation of UV Stabilizers

These compounds are highly resistant to biological and chemical degradation . However, research has shown that they can be chemically oxidized using peracetic acid in combination with d-electron metal ions (Fe2+, Co2+) .

Environmental Impact

Due to their resistance to degradation, these compounds can accumulate in the environment and in the tissues of living organisms . This has led to research into their environmental impact and ways to mitigate it .

Human Metabolism and Kinetics

Research has been conducted into the human metabolism and kinetics of similar UV absorber compounds . This includes studying their absorption, distribution, metabolism, and excretion in the human body .

Toxicological Studies

Information about the toxic effects of these compounds on humans is still lacking . Therefore, toxicological studies are being conducted to understand their potential health impacts .

Antimycobacterial Activity

Some benzotriazole derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. intracellulare . While this specific compound hasn’t been tested, it’s possible that it could have similar properties.

作用机制

Benzotriazole derivatives are capable of absorbing ultraviolet radiation (UV) and dissipating the energy in the form of heat, in sub-picosecond time scale . For the benzotriazole class of UV absorbers, the mechanism of excited-state deactivation is due to an excited-state intramolecular proton transfer .

安全和危害

属性

IUPAC Name |

3-(benzotriazol-2-yl)-2-methoxy-5-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O.ClH/c1-9-7-10(15)14(19-2)13(8-9)18-16-11-5-3-4-6-12(11)17-18;/h3-8H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTWFXQUSPERQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

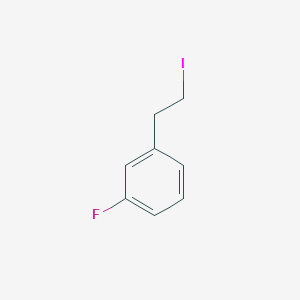

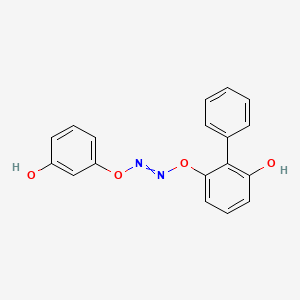

![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)